molecular formula C17H29N3O6 B11817044 tert-butyl (3R,6S)-3-((tert-butoxycarbonyl)(hydroxy)amino)-6-carbamoyl-5-methyl-3,6-dihydropyridine-1(2H)-carboxylate

tert-butyl (3R,6S)-3-((tert-butoxycarbonyl)(hydroxy)amino)-6-carbamoyl-5-methyl-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B11817044
M. Wt: 371.4 g/mol
InChI Key: MJYPBNDFIXOKAY-NEPJUHHUSA-N
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Description

Tert-butyl (3R,6S)-3-((tert-butoxycarbonyl)(hydroxy)amino)-6-carbamoyl-5-methyl-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including tert-butyl, carbamoyl, and hydroxyamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,6S)-3-((tert-butoxycarbonyl)(hydroxy)amino)-6-carbamoyl-5-methyl-3,6-dihydropyridine-1(2H)-carboxylate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the dihydropyridine core, followed by the introduction of the tert-butyl and carbamoyl groups. The hydroxyamino group is then added through a series of reactions involving tert-butoxycarbonyl protection and deprotection steps.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,6S)-3-((tert-butoxycarbonyl)(hydroxy)amino)-6-carbamoyl-5-methyl-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel, along with suitable ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group may yield oxo derivatives, while reduction of the carbamoyl group may produce amine derivatives.

Scientific Research Applications

Tert-butyl (3R,6S)-3-((tert-butoxycarbonyl)(hydroxy)amino)-6-carbamoyl-5-methyl-3,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3R,6S)-3-((tert-butoxycarbonyl)(hydroxy)amino)-6-carbamoyl-5-methyl-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R,6S)-3-((tert-butoxycarbonyl)(hydroxy)amino)-6-carbamoyl-5-methyl-3,6-dihydropyridine-1(2H)-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H29N3O6

Molecular Weight

371.4 g/mol

IUPAC Name

tert-butyl (3R,6S)-6-carbamoyl-3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H29N3O6/c1-10-8-11(20(24)15(23)26-17(5,6)7)9-19(12(10)13(18)21)14(22)25-16(2,3)4/h8,11-12,24H,9H2,1-7H3,(H2,18,21)/t11-,12+/m1/s1

InChI Key

MJYPBNDFIXOKAY-NEPJUHHUSA-N

Isomeric SMILES

CC1=C[C@H](CN([C@@H]1C(=O)N)C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)O

Canonical SMILES

CC1=CC(CN(C1C(=O)N)C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)O

Origin of Product

United States

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